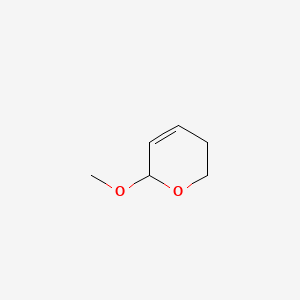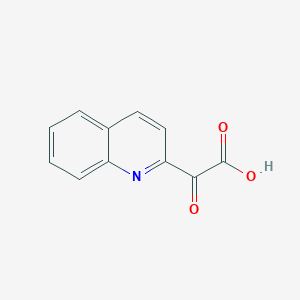
2-Oxo-2-(quinolin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(quinolin-2-yl)acetic acid is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(quinolin-2-yl)acetic acid typically involves the reaction of quinoline derivatives with acetic acid or its derivatives. One common method includes the acylation of quinoline with acetic anhydride under acidic conditions . Another approach involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(quinolin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield quinoline-2-yl acetic acid derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with enhanced biological activities, such as anti-inflammatory and antimicrobial properties .
Scientific Research Applications
2-Oxo-2-(quinolin-2-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-2-(quinolin-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Quinoline-2,4-dione: Shares a similar quinoline core but differs in the oxidation state and functional groups.
2-Hydroxyquinoline: Another quinoline derivative with hydroxyl substitution, exhibiting different biological activities.
4-Hydroxy-2-quinolone: Known for its pharmaceutical applications, this compound has a hydroxyl group at the 4-position.
Uniqueness: 2-Oxo-2-(quinolin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-oxo-2-quinolin-2-ylacetic acid |
InChI |
InChI=1S/C11H7NO3/c13-10(11(14)15)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H,14,15) |
InChI Key |
LAKOGENKBMZPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


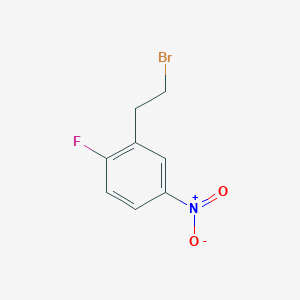
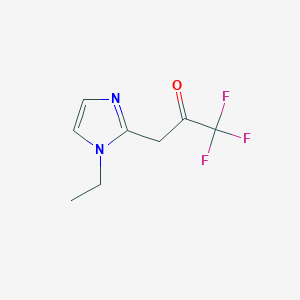
![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
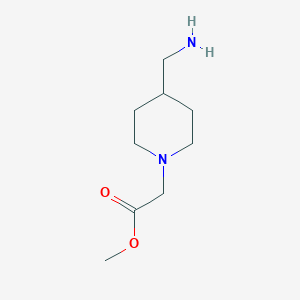
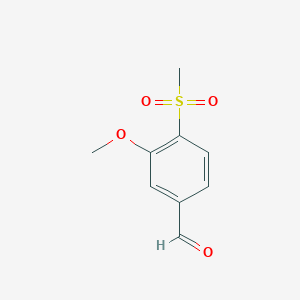
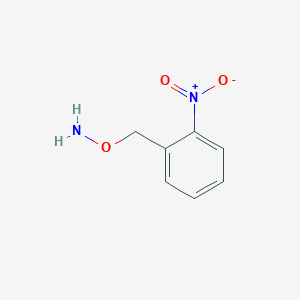
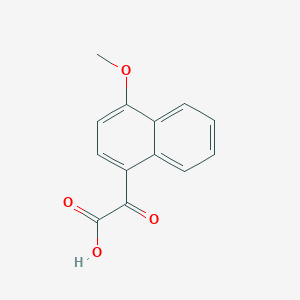
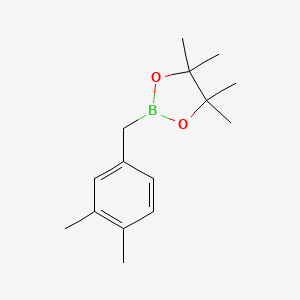

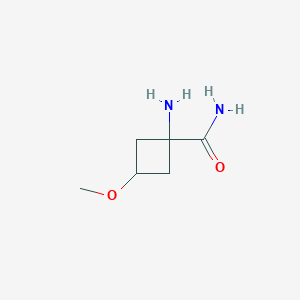
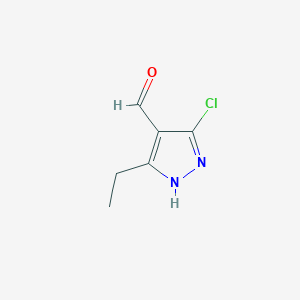
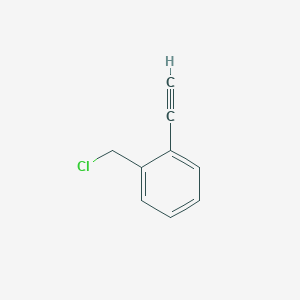
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
